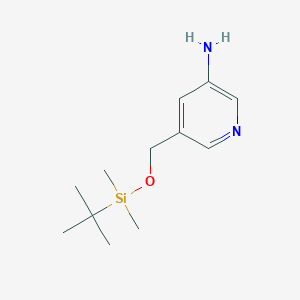
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to the methyl group at the 5-position of the pyridine ring, and an amine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent functionalization of the pyridine ring. One common method involves the reaction of 3-aminopyridine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine to form the silyl-protected intermediate. This intermediate is then further reacted with formaldehyde to introduce the methyl group, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while reduction can yield primary or secondary amines.
科学的研究の応用
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The silyloxy group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The amine group can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
- 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
- 3-((tert-Butyldimethylsilyloxy)methyl)-5-methoxypyridine
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
5-((tert-Butyldimethylsilyloxy)methyl)pyridin-3-amine is unique due to the presence of both the silyloxy and amine groups, which confer distinct chemical properties and reactivity. The silyloxy group provides protection and stability, while the amine group offers versatility in chemical modifications and interactions with biological targets .
特性
分子式 |
C12H22N2OSi |
|---|---|
分子量 |
238.40 g/mol |
IUPAC名 |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-amine |
InChI |
InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-11(13)8-14-7-10/h6-8H,9,13H2,1-5H3 |
InChIキー |
JSWDTKISBLZJIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CN=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)
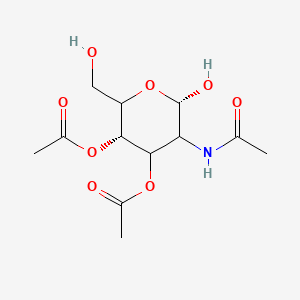
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
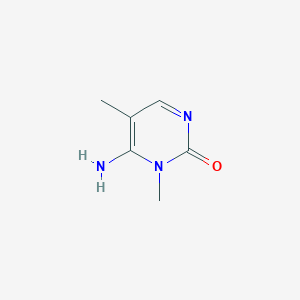
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
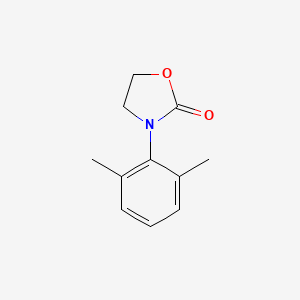
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
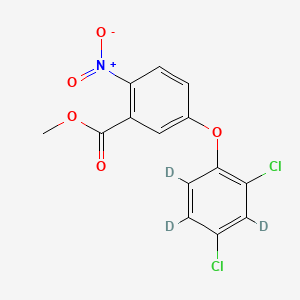
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)
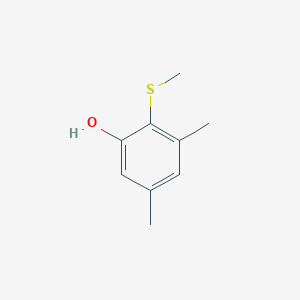
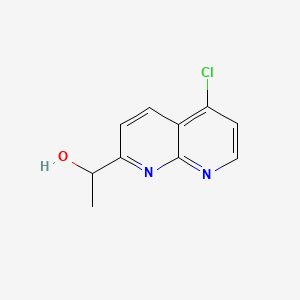
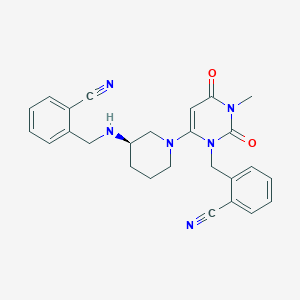
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
